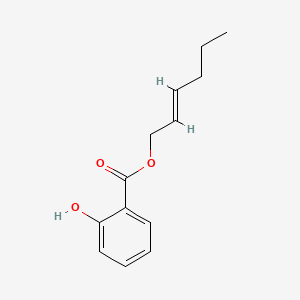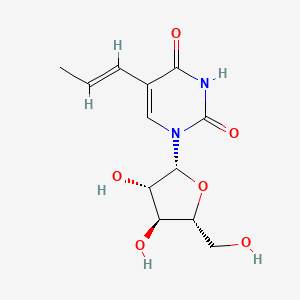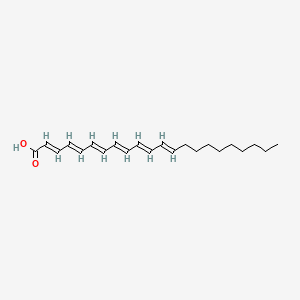
PHOXIM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phoxim, also known as O,O-diethyl-α-cyanobenzoxime phosphorothioate, is a broad-spectrum organophosphorus insecticide. It is widely used in agriculture and veterinary medicine due to its high efficiency and relatively low toxicity. This compound is particularly effective against a variety of pests, including mites, lice, and other ectoparasites .
Preparation Methods
Phoxim is synthesized through a multi-step process. The traditional method involves the reaction of methanol or ethanol with sodium nitrite and concentrated hydrochloric acid to produce ethyl nitrite. This intermediate then reacts with phenylacetonitrile to form sodium 2-cyanobenzoxime. Finally, the sodium 2-cyanobenzoxime reacts with diethyl chlorothiophosphate to yield this compound .
A more recent and safer method involves using benzyl alcohol as the starting material. This method produces benzyl nitrite and α-cyanobenzaldehyde oxime sodium, which are then reacted with diethyl chlorothiophosphate to produce this compound. This method has the advantages of higher safety and yield .
Chemical Reactions Analysis
Phoxim undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidatively desulfurated to form PO-phoxim, a more potent inhibitor of cholinesterases.
Hydrolysis: In mammals, this compound and its oxo-analogue are rapidly hydrolyzed to non-toxic products.
Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents for desulfurization and water for hydrolysis. The major products formed from these reactions are PO-phoxim and various hydrolyzed derivatives .
Scientific Research Applications
Phoxim has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of organophosphorus insecticides.
Medicine: In veterinary medicine, this compound is used to control ectoparasites in livestock.
Industry: This compound is used in the development of nanoemulsions for more effective pesticide formulations.
Mechanism of Action
Phoxim exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine. This inhibition leads to the accumulation of acetylcholine in the synapses, causing continuous stimulation of the nervous system. This results in paralysis and death of the target pests .
Comparison with Similar Compounds
Phoxim is similar to other organophosphorus insecticides such as chlorpyrifos and profenofos. this compound is unique in its relatively low toxicity to mammals and its rapid hydrolysis to non-toxic products . Other similar compounds include tebufenozide and various analogs of chlorpyrifos .
Conclusion
This compound is a versatile and effective organophosphorus insecticide with a wide range of applications in agriculture, veterinary medicine, and scientific research. Its unique properties and relatively low toxicity make it a valuable tool in pest control and research.
Properties
CAS No. |
217075-81-5 |
|---|---|
Molecular Formula |
C12H15N2O3PS |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
(E)-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12- |
InChI Key |
ATROHALUCMTWTB-OWBHPGMISA-N |
SMILES |
CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1 |
Isomeric SMILES |
CCOP(=S)(OCC)O/N=C(/C#N)\C1=CC=CC=C1 |
Canonical SMILES |
CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1 |
| 14816-18-3 | |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
Bay 77488 Baythion phenylglyoxylonitrile oxime O,O-diethylphosphorothioate phoxim Sebacil Sebacil Pour-on Valekson Valexon |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(1R,5R)-5-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1234414.png)


![(1S,9R,11S,12Z,14Z,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione](/img/structure/B1234420.png)


![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)




